IDE1
Overview
Description
Inducer of definitive endoderm 1 (IDE1) is a small molecule that plays a crucial role in the differentiation of pluripotent stem cells into definitive endoderm cells. This compound is particularly significant in the field of regenerative medicine and stem cell research due to its ability to induce the formation of endodermal cells, which are precursors to various vital organs such as the pancreas, liver, and lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions
IDE1 can be synthesized through a series of chemical reactions involving the condensation of specific organic compounds. The synthetic route typically involves the reaction of a carboxylic acid derivative with a hydrazide to form the desired product. The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to ensure high purity, typically greater than 95%, which is essential for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions
IDE1 primarily undergoes reactions that involve its functional groups, such as oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its efficacy or to study its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of modified this compound derivatives .
Scientific Research Applications
IDE1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Stem Cell Research: this compound is extensively used to induce the differentiation of pluripotent stem cells into definitive endoderm cells. .
Drug Development: The compound is used in drug screening and development processes to study its effects on various cellular pathways and to identify potential therapeutic targets
Tissue Engineering: This compound is employed in tissue engineering to create endodermal tissues that can be used for transplantation and disease modeling
Mechanism of Action
IDE1 exerts its effects by activating the transforming growth factor-beta (TGF-beta) signaling pathway. This activation leads to the phosphorylation of SMAD2, a key protein in the pathway, and the subsequent expression of Nodal, a critical factor in endoderm formation. The compound’s ability to induce definitive endoderm differentiation is mediated through these molecular targets and pathways .
Comparison with Similar Compounds
IDE1 is often compared with other small molecules that induce endoderm differentiation, such as Activin A and Wnt3a. While Activin A and Wnt3a are more potent in inducing differentiation in both two-dimensional and three-dimensional cultures, this compound offers several advantages, including high permeability, low cost, and ease of use .
List of Similar Compounds
Activin A: A protein that plays a significant role in the regulation of various cellular processes, including differentiation and proliferation.
Wnt3a: A protein involved in the Wnt signaling pathway, which is crucial for cell fate determination and tissue patterning.
IDE2: Another small molecule similar to this compound, used for inducing endoderm differentiation
Properties
IUPAC Name |
2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKJCDILEUEJSH-MHWRWJLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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